1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene
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Overview
Description
1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene is an organic compound with the molecular formula C15H15NO4 It is characterized by the presence of a benzene ring substituted with a benzyloxyethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-(benzyloxy)ethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the benzyloxyethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products:
Reduction: 1-[2-(Benzyloxy)ethoxy]-4-aminobenzene.
Oxidation: 1-[2-(Benzyloxy)ethoxy]-4-carboxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the benzyloxyethoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
1-[2-(Benzyloxy)ethoxy]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[2-(Benzyloxy)ethoxy]-4-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.
1-[2-(Benzyloxy)ethoxy]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene is unique due to the presence of both a benzyloxyethoxy group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
CAS No. |
647858-20-6 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-nitro-4-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H15NO4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
YLAIHWFPOZEUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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